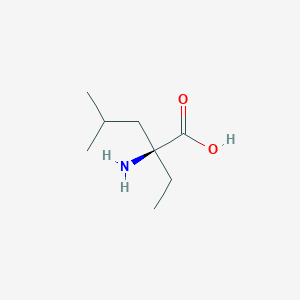
2-Ethyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-L-leucine is a derivative of the essential amino acid L-leucine. It is characterized by the addition of an ethyl group to the leucine molecule, which alters its chemical properties and potential applications. This compound is of interest in various fields, including organic chemistry, biochemistry, and pharmaceutical research, due to its unique structural and functional attributes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-L-leucine typically involves the alkylation of L-leucine. One common method is the reaction of L-leucine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or engineered enzymes to selectively introduce the ethyl group into the leucine molecule. This method can offer higher specificity and yield compared to traditional chemical synthesis.
化学反应分析
Types of Reactions: 2-Ethyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Ethyl-leucine alcohols or acids.
Reduction: Ethyl-leucine alcohols.
Substitution: Ethyl-leucine amides or esters.
科学研究应用
2-Ethyl-L-leucine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle protein synthesis and as a potential treatment for metabolic disorders.
Industry: Utilized in the production of specialized polymers and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of 2-Ethyl-L-leucine involves its interaction with various molecular targets and pathways. It can act as a substrate for amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. The ethyl group may enhance its binding affinity and specificity for certain enzymes or receptors, thereby modulating its biological activity.
相似化合物的比较
L-leucine: The parent compound, essential for protein synthesis and metabolic regulation.
L-isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-valine: Shares structural similarities and participates in similar metabolic pathways.
Uniqueness: 2-Ethyl-L-leucine is unique due to the presence of the ethyl group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36033-25-7 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-ethyl-4-methylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-8(9,7(10)11)5-6(2)3/h6H,4-5,9H2,1-3H3,(H,10,11)/t8-/m0/s1 |
InChI 键 |
NAPVREXSZJHFMM-QMMMGPOBSA-N |
手性 SMILES |
CC[C@](CC(C)C)(C(=O)O)N |
规范 SMILES |
CCC(CC(C)C)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


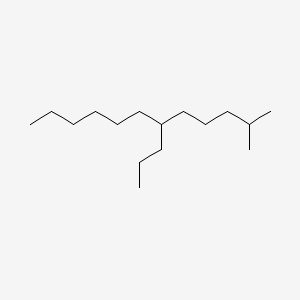
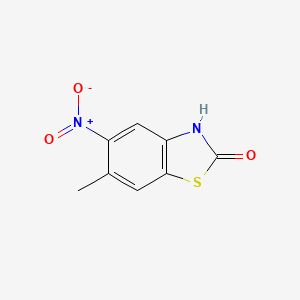

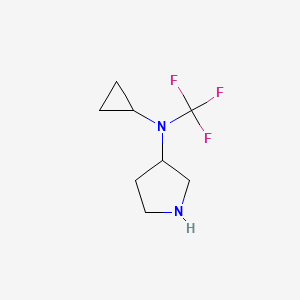
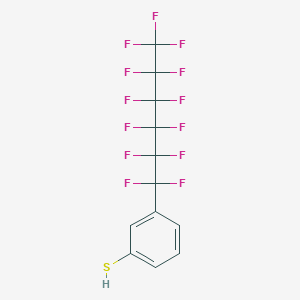
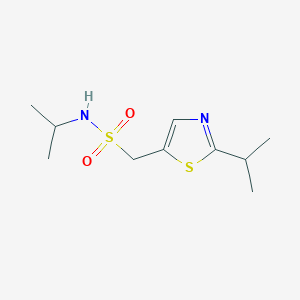

![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
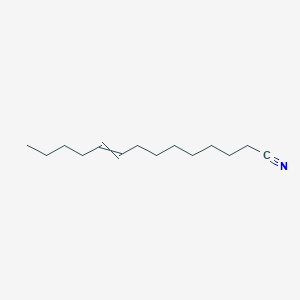
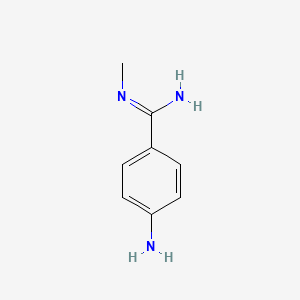
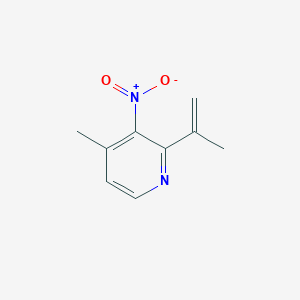
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

